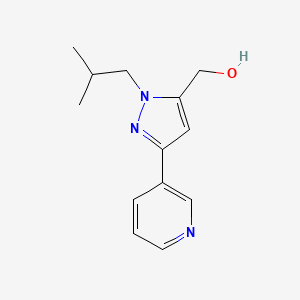

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Description

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyridine ring, and a methanol group

Properties

IUPAC Name |

[2-(2-methylpropyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10(2)8-16-12(9-17)6-13(15-16)11-4-3-5-14-7-11/h3-7,10,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXAXBHMINPLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by functional group modifications. . The final step involves the reduction of the intermediate to yield the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH₂OH) undergoes substitution under acidic or basic conditions. Key examples include:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Halogenation | SOCl₂, DMF catalyst, 0–5°C, 2 hrs | (1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl chloride | High yield (82%); retains stereochemistry | |

| Thioether Formation | Thiols, NaH, THF, reflux, 6 hrs | (1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl thioether | Requires anhydrous conditions |

Oxidation Reactions

The alcohol moiety oxidizes to a carbonyl group under controlled conditions:

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms enable metal coordination, forming complexes with catalytic or bioactive properties:

Esterification and Etherification

The hydroxymethyl group participates in condensation reactions:

Heterocyclic Functionalization

The pyridine ring undergoes electrophilic substitution:

| Reaction | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-pyridin-3-yl derivative | Para to hydroxymethyl |

Scientific Research Applications

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a different position of the methanol group.

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Biological Activity

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by its unique structure, which includes an isobutyl group, a pyridinyl group, and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with a similar structure demonstrated antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancers (HepG2) . The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study: Antiproliferative Activity

A recent investigation focused on the synthesis and biological evaluation of pyrazole derivatives reported that the compound inhibited cancer cell growth in vitro. The IC50 values for various cell lines were recorded as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 12.5 |

| HepG2 | 15.0 |

| HT-29 | 18.7 |

This data suggests that this compound has promising potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings support the hypothesis that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For instance, one study reported an IC50 value of 10 μM for COX-2 inhibition, suggesting significant anti-inflammatory potential .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. It may act as an inhibitor by binding to active sites on enzymes or modulating receptor activity. This interaction can disrupt critical signaling pathways involved in cancer progression and inflammation.

Summary of Mechanisms

- Enzyme Inhibition : Compounds like this pyrazole derivative may inhibit enzymes such as COX or other kinases involved in cancer cell signaling.

- Receptor Modulation : It may act on specific receptors, altering their activation state and downstream effects.

- Cell Cycle Disruption : By interfering with cell cycle regulators, the compound could induce apoptosis in malignant cells.

Q & A

Q. What are the standard synthetic routes for (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or acid-mediated deprotection steps. For example, intermediates with tetrahydro-2H-pyran (THP) protecting groups can be deprotected using catalytic HCl in methanol, followed by neutralization and recrystallization (e.g., 92.3% yield achieved with 99.8% HPLC purity) . Alternative routes involve Suzuki-Miyaura coupling for pyridinyl group introduction, as seen in structurally analogous compounds .

Q. What spectroscopic and chromatographic methods are used for structural confirmation?

- HPLC-MS : Validates purity and molecular weight (e.g., Axon Ligands™ confirm purity via HPLC-MS) .

- NMR : 1H and 13C NMR resolve proton environments and carbon frameworks. For example, 2D NMR (e.g., COSY, HSQC) can address tautomerism in pyrazole rings .

- FTIR : Confirms functional groups like hydroxyl (-OH) and pyridinyl C=N stretches .

Q. How is in vitro bioactivity assessed for this compound?

- AC (Adenylyl Cyclase) Activity : Measure cAMP production in cell lines (e.g., EC50 values derived from dose-response curves) .

- Enzyme Inhibition Assays : Evaluate CYP450 isoform selectivity using human liver microsomes. For example, competitive inhibition studies with tranylcypromine analogs validate CYP2A6 interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for palladium-catalyzed steps?

- Catalyst Optimization : Adjust Pd(OAc)₂ and triphenylphosphine ratios (e.g., 1:2 molar ratio in acetonitrile-water mixtures) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency. Post-reaction, phase separation with acetonitrile/water reduces impurities .

- Temperature Control : Reflux conditions (e.g., 80°C for 25–30 hours) improve reaction completion while minimizing side products .

Q. How to resolve structural ambiguities in NMR spectra caused by tautomerism?

- Variable Temperature NMR : Identify dynamic equilibria between tautomers by analyzing peak splitting at elevated temperatures.

- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing pyrazole NH environments from methanol protons .

Q. What strategies address contradictions in metabolic stability data?

Q. How to design dose-response studies for receptor agonism/antagonism?

- Cell-Based Assays : Use Leydig cells for testosterone secretion (ED50 determination) or HEK293 cells transfected with gonadotropin receptors (e.g., LH receptor agonism assays) .

- Positive Controls : Include reference agonists (e.g., Org 41,841) to validate assay sensitivity .

Methodological Notes

-

Synthesis Optimization Table

-

Bioactivity Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.